molecular formula C22H20N4O3 B2911064 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 946323-16-6

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2911064
CAS No.: 946323-16-6
M. Wt: 388.427
InChI Key: HEDMBADBSCRHJT-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (Molecular Formula: C22H20N4O3, Molecular Weight: 388.4) is a high-quality chemical research reagent belonging to the imidazo[1,2-b]pyridazine class. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. Compounds within this chemical class have demonstrated promising biological activities in scientific investigations. Research on analogous 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives has shown highly active antimycobacterial properties against Mycobacterium tuberculosis and Mycobacterium marinum , suggesting potential research applications for this compound in infectious disease studies. The structural features of this molecule, including the methoxy substitutions and benzamide moiety, make it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry optimization programs. Researchers utilize this compound exclusively for laboratory research purposes, including target identification, biochemical assay development, and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes. All necessary quality control documentation is provided to ensure research reproducibility and reliability.

Properties

IUPAC Name

2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-20(23-18)10-11-21(25-26)29-3)12-17(14)24-22(27)16-6-4-5-7-19(16)28-2/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDMBADBSCRHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a benzamide core linked to a methoxy-substituted imidazo[1,2-b]pyridazinyl group. The unique structural components contribute to its distinct biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown significant inhibition of tubulin polymerization, which is critical in cancer cell proliferation. For instance, related imidazole derivatives have demonstrated IC50 values in the range of 80–1000 nM against various cancer cell lines .
  • Anticancer Activity : The compound's structural analogs have been investigated for their anticancer properties. Some derivatives have shown promising results in inhibiting tumor growth in xenograft models .

Research Findings

Recent studies have focused on the biological activity of this compound and related derivatives. Here are some key findings:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of cell proliferation in various cancer lines
Tubulin Polymerization InhibitionSignificant inhibition with IC50 values ranging from 80 nM to 1 µM
Potential Interaction with ReceptorsBinding affinity studies suggest interaction with specific enzymes

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to reduced proliferation rates. For example, a study showed that a related compound suppressed tumor growth by 77% in an MDA-MB-468 breast cancer xenograft model when administered at a specific dosage .
  • Mechanistic Studies : Mechanistic investigations revealed that these compounds often target tubulin polymerization pathways, which are crucial for mitotic spindle formation during cell division. This action is vital for their anticancer efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Benzamide Substituents Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 2-Methoxy 2-Methyl, 5-(6-methoxyimidazo) C22H20N4O4 ~418.5 Balanced lipophilicity; potential for kinase inhibition
2-Ethoxy-N-(2-methoxy-5-{6-methoxyimidazo...}phenyl)benzamide 2-Ethoxy 2-Methoxy, 5-(6-methoxyimidazo) C23H22N4O4 418.45 Increased lipophilicity; priced at $574–$1,654 (research use)
N-(2-Chloro-5-(6-methoxyimidazo...)phenyl)-2,3-dimethoxybenzamide 2,3-Dimethoxy 2-Chloro, 5-(6-methoxyimidazo) C22H19ClN4O4 438.9 Electron-withdrawing Cl; higher molecular weight
2,6-Difluoro-N-(5-(6-methoxyimidazo...)-2-methylphenyl)benzamide 2,6-Difluoro 2-Methyl, 5-(6-methoxyimidazo) Not Provided Not Provided Enhanced bioavailability via fluorine’s electronegativity
PI4KB Inhibitor (C26H32ClN7O3S) 2-Methoxy, N-(2-methoxyethyl) 5-(6-Chloro-8-substituted) C26H32ClN7O3S 558.20 Sulfonamide group; potent PI4KB inhibition (IC50 < 10 nM)
BTK Inhibitor (Patent EP) 2-Methoxy, N-pyridin-2-yl Complex pyrrolidinyl substituent Not Provided Not Provided BTK inhibition; demonstrates scaffold adaptability for kinase targeting

Key Structural and Functional Insights

Ethoxy vs. Methoxy (): The ethoxy analog’s larger substituent increases lipophilicity (clogP ~3.2 vs.

Chloro and Dimethoxy Effects (): The 2-chloro, 2,3-dimethoxy analog’s electron-withdrawing Cl may reduce amide resonance, altering binding kinetics.

Fluorine Substitution () :
Fluorine’s electronegativity improves metabolic stability and bioavailability. The 2,6-difluoro analog’s compact size may enhance target binding compared to bulkier methoxy groups .

Scaffold Versatility (Evidences 4–5): The imidazopyridazine core is adaptable: The PI4KB inhibitor () uses a sulfonamide group for hydrogen bonding, achieving nanomolar potency . The BTK inhibitor () integrates a pyrrolidinyl-butynoyl group, demonstrating the scaffold’s utility in kinase drug design .

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